Enantiomer of Sofosbuvir

Übersicht

Beschreibung

The enantiomer of sofosbuvir is a chiral molecule used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is a nucleotide analog prodrug that inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication. The this compound refers to one of the two mirror-image forms of the molecule, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Der Enantiomer von Sofosbuvir hat zahlreiche wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung von chiraler Synthese und Enantiomerentrennungstechniken verwendet.

Biologie: Wird auf seine antiviralen Eigenschaften und seinen Wirkmechanismus gegen HCV untersucht.

Medizin: Klinisch in Kombinationstherapien zur Behandlung chronischer Hepatitis-C-Infektionen eingesetzt.

Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und biokatalytischer Verfahren für die pharmazeutische Produktion eingesetzt

5. Wirkmechanismus

Der Enantiomer von Sofosbuvir entfaltet seine Wirkung, indem er die HCV NS5B RNA-abhängige RNA-Polymerase hemmt. Als Prodrug wird er in seine aktive Form umgewandelt, die in die virale RNA integriert wird und als Kettenabbrecher wirkt, wodurch die weitere Replikation des Virus verhindert wird. Diese Hemmung der viralen Replikation führt zu einem anhaltenden virologischen Ansprechen und der letztendlichen Clearance des Virus aus dem Körper .

Ähnliche Verbindungen:

Remdesivir: Ein weiteres Nukleotid-Analog-Prodrug, das zur Behandlung von Virusinfektionen, einschließlich COVID-19, eingesetzt wird.

Velpatasvir: Ein Hemmstoff des HCV NS5A-Proteins, der in Kombination mit Sofosbuvir zur Behandlung von HCV eingesetzt wird.

Vergleich: Der Enantiomer von Sofosbuvir ist einzigartig in seiner hohen Potenz und Spezifität für die HCV NS5B-Polymerase. Im Vergleich zu anderen antiviralen Mitteln hat er eine höhere Resistenzbarriere und ein günstiges Sicherheitsprofil. Seine Stereochemie spielt eine entscheidende Rolle für seine Wirksamkeit, wobei der (S)-Enantiomer potenter ist als der (R)-Enantiomer .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese des Enantiomers von Sofosbuvir umfasst mehrere Schlüsselschritte, darunter die Herstellung des Nukleosid-Kerns und die Einführung des Phosphoramidat-Restes. Der Nukleosid-Kern wird durch Fluorierungschemie und Nukleotid-Synthese hergestellt. Der Phosphoramidat-Rest wird unter Verwendung von regio- und stereoselektiven Phosphoramidierungsverfahren eingeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion des Enantiomers von Sofosbuvir umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Biokatalytische Verfahren, wie z. B. die Verwendung von gentechnisch veränderten Enzymen, wurden eingesetzt, um die gewünschte Stereochemie zu erreichen und die Effizienz der Synthese zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Der Enantiomer von Sofosbuvir durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Substitution. Diese Reaktionen sind für die Aktivierung und den Metabolismus des Arzneimittels im Körper unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Oxidative Reaktionen zur Modifikation des Nukleosid-Kerns.

Substitution: Nucleophile Substitutionsreaktionen zur Einführung von funktionellen Gruppen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören die aktive Triphosphat-Form des Arzneimittels, die die HCV NS5B-Polymerase inhibiert, und verschiedene Metaboliten, die aus dem Körper ausgeschieden werden .

Wirkmechanismus

The enantiomer of sofosbuvir exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase. As a prodrug, it is metabolized into its active form, which incorporates into the viral RNA and acts as a chain terminator, preventing further replication of the virus. This inhibition of viral replication leads to a sustained virologic response and the eventual clearance of the virus from the body .

Vergleich Mit ähnlichen Verbindungen

Remdesivir: Another nucleotide analog prodrug used to treat viral infections, including COVID-19.

Velpatasvir: An inhibitor of the HCV NS5A protein, used in combination with sofosbuvir for the treatment of HCV.

Comparison: The enantiomer of sofosbuvir is unique in its high potency and specificity for the HCV NS5B polymerase. Compared to other antiviral agents, it has a higher barrier to resistance and a favorable safety profile. Its stereochemistry plays a crucial role in its efficacy, with the (S)-enantiomer being more potent than the ®-enantiomer .

Eigenschaften

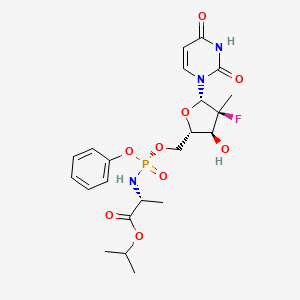

Molekularformel |

C22H29FN3O9P |

|---|---|

Molekulargewicht |

529.5 g/mol |

IUPAC-Name |

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1 |

InChI-Schlüssel |

TTZHDVOVKQGIBA-JSNLVWLESA-N |

Isomerische SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Kanonische SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

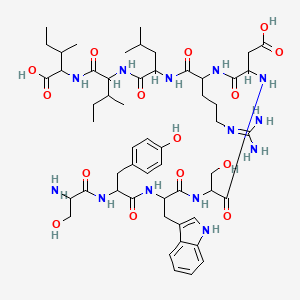

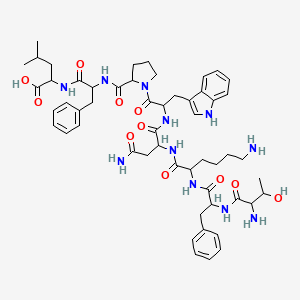

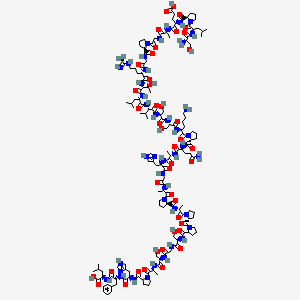

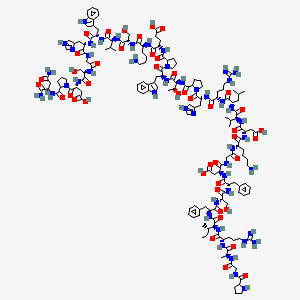

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)

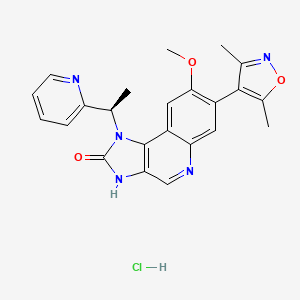

![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)

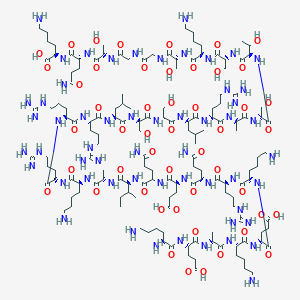

![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)